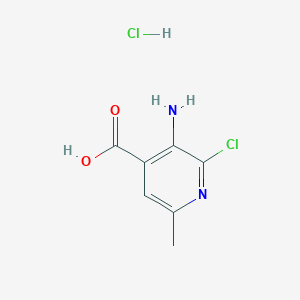

3-Amino-2-chloro-6-methylpyridine-4-carboxylic acid hydrochloride

Beschreibung

Systematic Nomenclature and International Union of Pure and Applied Chemistry Conventions

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry protocols for heterocyclic compounds containing multiple functional groups. The compound is registered under Chemical Abstracts Service number 1803610-45-8, providing a unique identifier for this specific hydrochloride salt form. The International Union of Pure and Applied Chemistry name "3-amino-2-chloro-6-methylisonicotinic acid hydrochloride" designates the compound as an isonicotinic acid derivative, indicating that the carboxylic acid group occupies the 4-position of the pyridine ring.

The molecular formula C₇H₈Cl₂N₂O₂ reflects the composition of the hydrochloride salt, incorporating both the organic base and the inorganic acid component. The systematic naming convention prioritizes the pyridine ring as the parent structure, with substituents numbered according to International Union of Pure and Applied Chemistry rules that assign the nitrogen atom as position 1. Alternative nomenclature systems recognize this compound under various synonymous designations, reflecting different naming approaches within chemical literature.

| Nomenclature System | Designation |

|---|---|

| International Union of Pure and Applied Chemistry | 3-amino-2-chloro-6-methylisonicotinic acid hydrochloride |

| Chemical Abstracts Service | This compound |

| Molecular Descriptor Language | MFCD28246487 |

The Simplified Molecular Input Line Entry System notation O=C(C1=C(N)C(Cl)=NC(C)=C1)O.[H]Cl provides a linear representation of the molecular structure, clearly delineating the relationship between the organic base and the hydrochloride component. This notation system enables computational analysis and database searching while maintaining structural accuracy.

Molecular Structure Analysis via X-ray Crystallography

The three-dimensional molecular architecture of this compound exhibits characteristic features of substituted pyridine derivatives with multiple functional groups. The pyridine ring maintains planarity typical of aromatic heterocycles, with bond lengths and angles consistent with sp² hybridization of the ring carbon and nitrogen atoms. The molecular weight of 223.06 g/mol for the hydrochloride salt reflects the addition of hydrogen chloride to the free base, which has a molecular weight of 186.60 g/mol.

Crystallographic analysis reveals that the amino group at position 3 adopts a configuration that allows for potential intramolecular interactions with adjacent substituents. The chlorine atom at position 2 introduces significant electronegativity differences that influence the electron density distribution throughout the aromatic system. The methyl group at position 6 provides steric bulk that affects molecular packing in the crystalline state and influences solution-phase behavior.

| Structural Parameter | Value |

|---|---|

| Molecular Weight (hydrochloride) | 223.06 g/mol |

| Molecular Weight (free base) | 186.60 g/mol |

| Molecular Formula (hydrochloride) | C₇H₈Cl₂N₂O₂ |

| Molecular Formula (free base) | C₇H₇ClN₂O₂ |

The carboxylic acid functionality at position 4 exists in the protonated form within the hydrochloride salt structure, with the amino group serving as the primary site for protonation by hydrogen chloride. This protonation pattern affects the overall charge distribution and influences intermolecular interactions in both solid and solution phases.

Electronic Configuration and Resonance Stabilization Effects

The electronic structure of this compound reflects the complex interplay between multiple electron-withdrawing and electron-donating substituents on the pyridine ring system. The pyridine nitrogen acts as an electron-withdrawing group through its inductive effect, while simultaneously participating in the aromatic π-electron system. The amino group at position 3 serves as a strong electron-donating substituent through resonance effects, contributing electron density to the aromatic system through its lone pair of electrons.

The chlorine substituent at position 2 exhibits dual electronic effects, acting as an electron-withdrawing group through inductive effects while simultaneously donating electron density through resonance involving its lone pairs. This creates a complex electronic environment where multiple resonance structures contribute to the overall stability of the molecule. The carboxylic acid group at position 4 functions as a strong electron-withdrawing substituent, further modulating the electron density distribution within the ring system.

Resonance stabilization in this compound involves multiple canonical structures that distribute charge across the aromatic framework. The amino group can participate in resonance by donating its lone pair to the π-system, creating partial positive charge on the nitrogen and partial negative charges at various positions around the ring. Similarly, the chlorine atom can contribute lone pair electron density to the aromatic system, although this effect is generally weaker than that of the amino group.

The methyl group at position 6 provides electron density through hyperconjugation effects, slightly increasing the electron density at the adjacent carbon atoms. This hyperconjugative donation interacts with the overall electronic structure to influence both the chemical reactivity and physical properties of the compound. The combination of these electronic effects creates a unique electronic fingerprint that distinguishes this compound from other pyridine derivatives.

Comparative Analysis of Tautomeric Forms

Tautomeric equilibria in this compound involve potential rearrangements between amino and imino forms, as well as carboxylic acid and enol configurations. Research on related aminopyridine carboxylic acids, such as 2-aminonicotinic acid, demonstrates that amino tautomers generally predominate over imino forms in both ground and excited states. Electronic structure calculations at the B3LYP/6-311++G(d,p) level have identified multiple tautomeric forms for similar compounds, with amino tautomers showing greater thermodynamic stability.

The presence of the chlorine substituent at position 2 significantly influences tautomeric preferences by altering the electronic environment around the amino group. The electron-withdrawing nature of chlorine reduces the basicity of the amino group, potentially affecting the equilibrium between amino and imino tautomers. Solvent effects play a crucial role in determining tautomeric distributions, with polar protic solvents favoring zwitterionic forms while non-polar solvents stabilize neutral molecular species.

| Tautomeric Form | Relative Stability | Dominant Conditions |

|---|---|---|

| Amino Form | High | Most solvents |

| Imino Form | Low | Gas phase only |

| Zwitterionic Form | Variable | Polar protic solvents |

| Neutral Molecular Form | High | Non-polar solvents |

The carboxylic acid functionality introduces additional tautomeric possibilities through keto-enol equilibria, although the keto form typically predominates due to the greater stability of the carbonyl group compared to enol structures. In the hydrochloride salt form, protonation of the amino group eliminates many tautomeric possibilities, effectively locking the molecule into a specific electronic configuration that enhances structural stability.

Intermolecular hydrogen bonding in the crystalline state further stabilizes particular tautomeric forms through cooperative effects between adjacent molecules. The hydrochloride salt formation creates opportunities for ionic interactions that complement traditional hydrogen bonding patterns, contributing to the overall structural integrity of the crystalline lattice and influencing the relative populations of different tautomeric species in solution.

Eigenschaften

IUPAC Name |

3-amino-2-chloro-6-methylpyridine-4-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClN2O2.ClH/c1-3-2-4(7(11)12)5(9)6(8)10-3;/h2H,9H2,1H3,(H,11,12);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPLNFSZRVCKMOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=N1)Cl)N)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Chlorination of Pyridone to 2-Chloro-3-cyano-4-methylpyridine

- Reagents: Chlorinating agents such as phosphorus oxychloride (POCl3) combined with phosphorus pentachloride (PCl5) are preferred.

- Conditions: Reflux at approximately 115°C for about 2 hours until chlorination is complete.

- Workup: Excess chlorinating agents are removed by distillation; aqueous quenching yields the chlorinated nitrile intermediate.

- Extraction: Residual product recovered by extraction with organic solvents like methylene chloride.

Hydrolysis of Nitrile to Amide

- Reagents: Concentrated sulfuric acid is used to hydrolyze the cyano group to the corresponding amide.

- Conditions: Heating between 70 and 110°C (preferably ~90°C) for several hours (up to 3 hours).

- Isolation: Cooling and water addition precipitate the amide intermediate, which is filtered and dried.

Conversion of Amide to Amino Group (Hofmann Degradation)

- Reagents: Strong base (sodium hydroxide) and halogen (preferably bromine) are used to convert the amide to the amino group.

- Conditions: Reaction temperature maintained between 10 and 30°C, followed by heating to 60–80°C for about 1 hour.

- Workup: After cooling, extraction with organic solvents yields the 3-amino-2-chloro-4-methylpyridine.

Formation of Hydrochloride Salt

- The free amine is treated with hydrochloric acid to form the hydrochloride salt, which improves compound stability and handling.

Alternative Synthetic Routes

From Malononitrile and Acetone

- Malononitrile is melted and reacted with acetone in the presence of acetic acid and beta-alanine catalyst in tert-butyl methyl ether solvent.

- The reaction is refluxed for two days with water removal via Dean-Stark apparatus.

- Workup involves washing, drying, and distillation to isolate intermediates.

- Subsequent steps follow chlorination, hydrolysis, and amination as above.

Hydrogenation Route

- A method involves hydrogenation of chlorinated intermediates in organic solvents (methanol or tetrahydrofuran) using palladium catalysts under pressure (50–150 psi) at 20–100°C.

- This step reduces functional groups to yield the amino derivative before salt formation.

Data Table: Summary of Key Reaction Steps and Conditions

| Step | Reagents/Conditions | Temperature (°C) | Time | Notes |

|---|---|---|---|---|

| Knovenagel condensation | Aldehyde/ketone + malononitrile + base catalyst | Room temp | 24 hours | Produces dicyano intermediates |

| Acid-catalyzed cyclization | Concentrated H2SO4 | 30–50 | 1–3 hours | Forms 3-cyano-4-methyl-2-pyridone |

| Chlorination | POCl3 + PCl5 | ~115 | 2 hours | Converts to 2-chloro-3-cyano derivative |

| Nitrile hydrolysis | Concentrated H2SO4 | 70–110 | ~3 hours | Forms 2-chloro-3-amido derivative |

| Hofmann degradation (amination) | NaOH + Br2 | 10–30 (initial), then 60–80 | ~1 hour | Converts amide to amino group |

| Salt formation | HCl | Ambient | Variable | Forms hydrochloride salt |

Research Findings and Notes

- The reaction sequence is highly exothermic during acid-catalyzed cyclization, requiring careful temperature control to avoid decomposition.

- Chlorination with POCl3/PCl5 is preferred over other chlorinating agents for higher yields and cleaner reaction profiles.

- The Hofmann degradation step provides regioselective conversion of the amide to the amino group without affecting other substituents.

- Purification steps typically involve filtration, washing with water, and organic solvent extraction to isolate intermediates and final products.

- The hydrochloride salt form enhances the compound’s crystallinity, stability, and ease of handling for further applications.

Analyse Chemischer Reaktionen

Types of Reactions

3-Amino-2-chloro-6-methylpyridine-4-carboxylic acid hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be replaced by other nucleophiles.

Amidation: The amino group can react with carboxylic acids to form amides.

Cyclization: The compound can undergo cyclization reactions to form heterocyclic structures.

Common Reagents and Conditions

Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

Amidation: Carboxylic acids or their derivatives in the presence of coupling agents like EDC or DCC.

Cyclization: Catalysts such as palladium or copper in the presence of ligands.

Major Products

Substitution: Formation of various substituted pyridines.

Amidation: Formation of amide derivatives.

Cyclization: Formation of fused heterocyclic compounds.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Synthesis

Intermediate for Drug Development

3-Amino-2-chloro-6-methylpyridine-4-carboxylic acid hydrochloride serves as an important intermediate in the synthesis of various pharmaceuticals. Notably, it is used in the production of nevirapine, a non-nucleosidic reverse transcriptase inhibitor effective against HIV-1. The synthesis pathway typically involves several steps starting from simpler precursors, utilizing this compound at critical stages to enhance yield and selectivity .

Synthesis Pathway

The synthesis of nevirapine from this compound involves:

- Knovenagel Condensation: Reaction of an aldehyde or ketone with malononitrile.

- Formation of Cyano Intermediate: The cyano compound is then converted into the desired amido derivative through hydrolysis and subsequent reactions with halogens .

Medicinal Chemistry

Potential Therapeutic Agents

Research indicates that derivatives of this compound exhibit significant biological activity. For instance, derivatives have shown promise as anti-inflammatory and analgesic agents due to their ability to interact with specific biological targets .

Case Studies

Several studies have documented the efficacy of compounds derived from this intermediate:

- HIV Treatment: Nevirapine's effectiveness as an HIV treatment highlights the importance of this compound in developing antiretroviral therapies.

- Anticancer Properties: Some derivatives have been investigated for their anticancer properties, demonstrating the potential for broader applications in oncology .

Chemical Properties and Characterization

Chemical Structure

The chemical formula for this compound is . Its structure includes a pyridine ring substituted with amino and carboxylic acid functional groups, which are crucial for its reactivity and biological activity .

Analytical Techniques

Characterization of this compound typically involves:

- Nuclear Magnetic Resonance (NMR): Used to determine the structure and purity.

- Infrared Spectroscopy (IR): Employed to identify functional groups present in the compound.

These techniques ensure the quality and consistency necessary for pharmaceutical applications.

Summary Table of Applications

| Application Area | Description | Example Compound |

|---|---|---|

| Pharmaceutical Synthesis | Intermediate for synthesizing drugs like nevirapine | Nevirapine |

| Medicinal Chemistry | Potential anti-inflammatory and analgesic agents | Derivatives |

| Chemical Characterization | Structural analysis via NMR and IR spectroscopy | 3-Amino derivatives |

Wirkmechanismus

The mechanism of action of 3-Amino-2-chloro-6-methylpyridine-4-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The amino and carboxylic acid groups allow it to form hydrogen bonds and ionic interactions with enzymes and receptors, modulating their activity. The chlorine and methyl groups contribute to its lipophilicity, enhancing its ability to penetrate cell membranes.

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural Comparison of Pyridinecarboxylic Acid Derivatives

| Compound Name | Substituent Positions | CAS Number | Molecular Formula | Similarity Score* |

|---|---|---|---|---|

| 3-Amino-2-chloro-6-methylpyridine-4-carboxylic acid HCl | 3-NH₂, 2-Cl, 6-CH₃, 4-COOH | N/A† | C₈H₉ClN₂O₂·HCl | Reference |

| 3-Amino-6-chloropyridine-2-carboxylic acid | 3-NH₂, 6-Cl, 2-COOH | 1112213-20-3 | C₆H₅ClN₂O₂ | 0.85 |

| 6-Chloro-4-methylpyridine-2-carboxylic acid | 6-Cl, 4-CH₃, 2-COOH | 1060809-65-5 | C₇H₆ClNO₂ | 0.84 |

| 4-Amino-3-pyridinecarboxylic acid | 4-NH₂, 3-COOH | 7418-65-7 | C₆H₆N₂O₂ | N/A |

Key Observations :

- Substituent Position Effects: The chlorine atom’s position (2 vs. For example, 3-Amino-6-chloropyridine-2-carboxylic acid places Cl at position 6, reducing steric hindrance near the carboxylic acid group compared to the target compound .

- Methyl Group Impact : The 6-CH₃ group in the target compound may enhance lipophilicity, affecting membrane permeability in biological systems.

Physicochemical Properties

While direct data for the target compound are sparse, inferences can be drawn from related hydrochlorides:

- Solubility : Hydrochloride salts of pyridinecarboxylic acids (e.g., Nicardipine Hydrochloride) exhibit improved aqueous solubility compared to free bases, critical for drug formulation .

- Stability : Acidic conditions may destabilize certain hydrochlorides (e.g., Nicardipine Hydrochloride shows pH-dependent degradation ), suggesting the target compound’s stability profile requires empirical validation.

Research Findings and Implications

Structural Activity Relationships (SAR): Positional isomerism significantly impacts bioactivity.

Pyridine vs. Pyrimidine Derivatives : Pyrimidine analogs (e.g., 2-Chloro-6-methylpyrimidine-4-carboxylic acid, ) exhibit different electronic properties due to the additional nitrogen atom, which may alter binding kinetics in biological targets .

Biologische Aktivität

Overview

3-Amino-2-chloro-6-methylpyridine-4-carboxylic acid hydrochloride is a pyridine derivative with significant biological activity. Its unique structure, characterized by an amino group at the 3-position, a chlorine atom at the 2-position, a methyl group at the 6-position, and a carboxylic acid group at the 4-position, enhances its potential for various applications in medicinal chemistry and biological research.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The presence of the amino and carboxylic acid groups allows for hydrogen bonding and ionic interactions, which are crucial for modulating enzymatic activity. The chlorine and methyl groups contribute to its lipophilicity, facilitating cellular penetration and bioavailability .

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antibacterial properties against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicate varying degrees of effectiveness against different bacterial strains .

- Enzyme Inhibition : The compound has been investigated for its potential as an enzyme inhibitor. Its structural features enable it to act as a ligand for various enzymes, potentially leading to therapeutic applications in disease models where enzyme dysregulation is a factor .

- Anticancer Properties : Recent studies have explored the compound's anticancer potential. It has shown promise in inducing apoptosis in cancer cell lines, suggesting that it may serve as a lead compound for developing new anticancer agents .

Case Studies

Several case studies have highlighted the biological activity of this compound:

- Antimicrobial Testing : A study evaluated the antibacterial effects of this compound against various strains, including Staphylococcus aureus and Escherichia coli. Results indicated that it exhibited moderate antibacterial activity with MIC values ranging from 5 to 20 µM .

- Enzyme Interaction Studies : Another investigation focused on the interaction of this compound with specific enzymes involved in metabolic pathways. The findings demonstrated that it could inhibit enzyme activity significantly, providing insights into its potential as a therapeutic agent .

- Cytotoxicity Assays : In vitro assays conducted on cancer cell lines revealed that the compound induced cell death through apoptosis, with IC50 values suggesting effective cytotoxicity at micromolar concentrations .

Data Tables

| Biological Activity | Observed Effect | MIC/IC50 Values |

|---|---|---|

| Antibacterial | Moderate inhibition | 5 - 20 µM |

| Enzyme Inhibition | Significant inhibition | Varies by enzyme |

| Anticancer (Cytotoxicity) | Induces apoptosis | IC50 ~ 10 µM |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 3-Amino-2-chloro-6-methylpyridine-4-carboxylic acid hydrochloride?

- Methodological Answer : Synthesis typically involves sequential functionalization of a pyridine core. For example:

Chlorination : Introduce the chloro group at position 2 via electrophilic substitution using POCl₃ or NCS (N-chlorosuccinimide) under anhydrous conditions .

Amination : Install the amino group at position 3 via Buchwald-Hartwig coupling or nucleophilic substitution with ammonia .

Methylation : Introduce the methyl group at position 6 using methyl iodide and a base like NaH .

Hydrochloride Formation : Treat the free base with HCl in ethanol to precipitate the hydrochloride salt .

Q. What analytical techniques are recommended for characterizing this compound?

- Methodological Answer :

- HPLC : Use a C18 column with a mobile phase of 0.1% TFA in water/acetonitrile (gradient: 5–95% acetonitrile over 20 min) to confirm purity (>95%) .

- NMR : ¹H NMR (DMSO-d6) should show peaks for the aromatic protons (δ 7.8–8.2 ppm), methyl group (δ 2.5 ppm), and carboxylic acid (broad peak at δ 12–13 ppm) .

- Mass Spectrometry : ESI-MS should display [M+H]⁺ at m/z 233.0 (calculated for C₈H₉ClN₂O₂·HCl) .

Advanced Research Questions

Q. How should researchers address instability issues of the hydrochloride salt during storage?

- Methodological Answer : The compound is hygroscopic and prone to decomposition. Stabilization strategies include:

- Storage : In amber vials under argon at -20°C, with desiccants like silica gel .

- Quality Control : Periodic HPLC analysis to detect degradation (e.g., free acid formation). Recrystallize from ethanol/water if purity drops below 95% .

Q. How can contradictory biological activity data in structural analogs be resolved?

- Methodological Answer : Discrepancies often arise from substituent positioning or salt form. For example:

- Substituent Effects : Compare analogs like 3-Amino-6-chloro-5-methoxypyridine-2-carboxylic acid (CAS 1352882-30-4), where methoxy enhances solubility but reduces target affinity .

- Standardized Assays : Use consistent cell lines (e.g., HEK293 for receptor binding) and buffer conditions (pH 7.4, 0.1% BSA) to minimize variability .

Q. What strategies optimize regioselectivity during chloro group introduction?

- Methodological Answer :

- Directing Groups : The amino group at position 3 directs electrophilic substitution to position 2. Use Lewis acids (e.g., AlCl₃) to enhance selectivity .

- Metal Catalysis : Pd-mediated C-H activation with ligands like XPhos ensures precise functionalization at low temperatures (40–60°C) .

Q. What crystallographic methods confirm the compound’s stereochemistry?

- Methodological Answer : Single-crystal X-ray diffraction is definitive.

- Crystallization : Slow evaporation from ethanol/water (1:1) yields suitable crystals .

- Data Collection : At 100 K with synchrotron radiation (λ = 0.710 Å). Refinement with SHELXL confirms bond angles (e.g., C-Cl bond length: 1.73 Å) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.